molecular formula C3H9NO3 B3053336 Monoethanolamine formate CAS No. 53226-35-0

Monoethanolamine formate

Cat. No.: B3053336
CAS No.: 53226-35-0
M. Wt: 107.11 g/mol
InChI Key: IKAHFTWDTODWID-UHFFFAOYSA-N
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Description

Monoethanolamine formate is a useful research compound. Its molecular formula is C3H9NO3 and its molecular weight is 107.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-aminoethanol;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C2H7NO.CH2O2/c3-1-2-4;2-1-3/h4H,1-3H2;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

IKAHFTWDTODWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047902
Record name 2-Hydroxyethylammonium formate
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Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53226-35-0
Record name 2-Hydroxyethylammonium formate
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Record name Monoethanolamine formate
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Record name Formic acid, compd. with 2-aminoethanol (1:1)
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Record name 2-Hydroxyethylammonium formate
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Record name Formic acid, compound with 2-aminoethanol (1:1)
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Record name MONOETHANOLAMINE FORMATE
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Formate As a Degradation Product

In industrial CO₂ capture plants, the amine solvent is exposed to oxygen and high temperatures, leading to oxidative degradation. Formate (B1220265) is a primary degradation compound. ntnu.no Research has quantified its formation under various conditions.

Effect of Temperature: The rate of MEA degradation and the generation of formate increase with temperature. In one study, the concentration of formate was significantly higher at 140°C compared to 120°C in an AMP/MEA blend under oxygen pressure. researchgate.net

Effect of Oxygen: The degradation rate is also dependent on the oxygen concentration. Experiments have shown that the decline in MEA concentration over time is faster at higher oxygen partial pressures. ntnu.no Formate is among the oxidized fragments produced in this process. acs.org

ConditionFormate Concentration (mmol/kg) after 500hReference
3mol/kg AMP + 2mol/kg MEA, 250 kPa O₂, 120°C~15 researchgate.net
3mol/kg AMP + 2mol/kg MEA, 250 kPa O₂, 140°C~35 researchgate.net

The data is estimated from graphical representations in the cited source and illustrates the trend of increased formate generation at higher temperatures.

Formate As a Synthesized Product from Co₂

Oxidative Degradation of Monoethanolamine Leading to Formate Formation

The presence of oxygen is a critical factor in the degradation of monoethanolamine, leading to the formation of heat-stable salts, including formate. This process is influenced by a combination of radical chemistry, catalysis by metal ions, and mass transfer phenomena.

Radical Initiation and Propagation Mechanisms of Formate Generation

The oxidative degradation of monoethanolamine is widely understood to be initiated by radical mechanisms. aiche.org The process begins with the formation of an MEA radical, which kickstarts a chain reaction. uliege.be This initiation can occur through a hydrogen abstraction mechanism, where a radical, such as a hydroxyl radical (•OH), removes a hydrogen atom from the amine. aiche.orguliege.be It has also been proposed that initiation can happen via an electron abstraction from the lone pair on the nitrogen atom. aiche.org

Following the initial hydrogen abstraction, the resulting MEA radical can undergo further reactions. One proposed pathway involves the dissociation of the MEA radical into formaldehyde (B43269) and imine radicals. aiche.org Formate is a known oxidative degradation product that emerges from these subsequent complex reaction cascades. uliege.be Research indicates that formic acid, once formed, exists in the solution in equilibrium with its salt, formate, and can also react with MEA to form N-(2-hydroxyethyl)formamide. researchgate.net Furthermore, some studies suggest that other degradation products, such as oxalic acid, can act as intermediates that decompose to form formic acid. researchgate.net

Catalytic Influence of Transition Metals on Oxidative Formate Yield (e.g., Iron, Copper)

The degradation of monoethanolamine is significantly accelerated by the presence of transition metal ions, which often originate from equipment corrosion. researchgate.netresearchgate.net Iron (Fe) and copper (Cu) are particularly potent catalysts in this process. researchgate.netutexas.edu

Table 1: Influence of Metal Catalysts on MEA Degradation Product Formation Rates (mM/hr)
ConditionFormateAcetateGlycolateNitriteNitrate (B79036)
Fe and Cu presentHigher Production-Chemistry shifts away from glycolateMay shift productionMay shift production
Cu only presentLower Production than Fe+Cu----

Data adapted from research on oxidative degradation of 7 molal MEA at 55°C. psu.edu The table illustrates the comparative effect of metal catalysts on the formation rates of various degradation products. A dash (-) indicates data not specified in the source.

Effects of Oxygen Partial Pressure and Mass Transfer on Formate Production

Consequently, the observed degradation rate, and thus formate yield, is a function of O₂ solubility, mass transfer resistances, and reaction kinetics. acs.org An increase in the oxygen partial pressure leads to a higher concentration of dissolved oxygen, which in turn increases the rate of MEA degradation and formate generation. researchgate.net Experimental studies have confirmed that the degradation process can be mass transfer limited, especially at lower amine concentrations and insufficient agitation. us.es To study the intrinsic kinetics, experiments are often conducted with vigorous stirring to eliminate mass transfer resistance. us.es Conversely, factors that decrease oxygen solubility, such as increased CO₂ loading in the amine solution, can lead to lower degradation rates. tandfonline.comus.es

Table 2: Effect of O₂ Partial Pressure on MEA Degradation
O₂ Pressure (kPa)Apparent First Order Reaction Constant for MEA (kMEA, h-1)Observation
2500.0028A 61% increase in the reaction constant for MEA was observed when O₂ pressure was increased from 250 to 350 kPa.
3500.0045

Data derived from experiments with a blend of 2 mol/kg AMP and 3 mol/kg MEA at 120°C. researchgate.net This table demonstrates the significant impact of oxygen partial pressure on the rate of MEA oxidation.

Identification of Formate as a Primary Anionic Degradation Product

Across numerous studies under various oxidative conditions, formate is consistently identified as a primary, and often the most abundant, anionic degradation product of monoethanolamine. utexas.edupsu.edu Ion chromatography analysis of degraded MEA solutions, both with and without CO₂ loading, reveals formate as the major anionic species formed. utexas.edu Other anionic products such as acetate, glycolate, and oxalate (B1200264) are typically found in lower concentrations. utexas.eduresearchgate.net

Quantitative analyses have shown that formate, along with other products like hydroxyethyl (B10761427) formamide (B127407) (HEF) and hydroxyethyl imidazole (B134444) (HEI), can account for a significant portion of the degraded carbon from MEA. researchgate.net In pilot plant operations for CO₂ capture, formate concentrations in the amine solvent have been measured at levels ranging from 0.195 to 11.8 g/kg, underscoring its significance as a degradation product in industrial settings. researchgate.net

Table 3: Comparison of Anion Formation in Unloaded and Loaded MEA Solutions
AnionUnloaded MEA (mmol/kg)Loaded MEA (mmol/kg)
Formate15565
Acetate3112
Glycolate370
Oxalate00

Data from a 28-day oxidation study of 30 wt % MEA solutions at 180°F (82.2°C). utexas.edu This table highlights that formate is the primary anionic product in both unloaded and CO₂-loaded solutions.

Thermal Decomposition of Monoethanolamine and Formate Byproduct Pathways

While oxidative degradation is a major concern, monoethanolamine can also degrade thermally, particularly at the high temperatures found in the stripper section of CO₂ capture plants (typically 100-140°C). whiterose.ac.uknih.gov This degradation can also contribute to the formation of byproducts.

Kinetic Studies of Thermal Degradation and Formate Generation

The thermal degradation of monoethanolamine is a slower process than oxidative degradation under typical absorber conditions but becomes significant at elevated temperatures. cardiff.ac.uk Research indicates that the primary anionic product from the thermal degradation of MEA is also formate. researchgate.net

Identification of Precursors and Intermediates in Thermal Formate Pathways

The thermal degradation of monoethanolamine can lead to the formation of formate, among other degradation products. cardiff.ac.uk This process is complex and involves a series of chemical reactions with various precursors and intermediates.

During the thermal degradation of MEA in the presence of CO2, several key intermediate products are formed. These include N-(2-hydroxyethyl)ethylenediamine (HEEDA), 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) (HEIA), and oxazolidinone (OZD). tandfonline.comcardiff.ac.ukacs.org Research suggests that HEEDA acts as a precursor to HEIA. cardiff.ac.uk The degradation process can be influenced by temperature and the initial CO2 loading in the MEA solution. cardiff.ac.uk For instance, an increase in temperature has been shown to have a more significant impact on MEA loss than the initial CO2 concentration. cardiff.ac.uk

In oxidative degradation conditions, which can occur in industrial settings, the presence of oxygen introduces additional pathways. Formate, along with ammonia (B1221849), aldehydes, ketones, and amides, are typical products of MEA oxidative degradation. researchgate.net Some studies have also identified hydroxyethylformamide and hydroxyethylimidazole as major degradation products in metal-catalyzed degradation systems. tandfonline.com The formation of these compounds underscores the catalytic role that certain metals can play in the degradation of MEA. tandfonline.com

The general pathway for the thermal degradation of MEA in the presence of CO2 involves the formation of MEA-carbamate, which can then undergo cyclization to form OZD. acs.org This reactive five-membered ring can then react with another MEA molecule, leading to the formation of HEEDA through ring-opening. acs.org Subsequent internal cyclization of its primary carbamate can then generate HEIA, which is considered a final product of this degradation pathway. acs.org

Electrochemical Production of Formate from CO2-Loaded Monoethanolamine Solutions

The electrochemical reduction of carbon dioxide captured in monoethanolamine solutions presents a promising route for converting CO2 into valuable chemicals like formate. This process integrates CO2 capture and conversion, potentially offering a more efficient and sustainable approach compared to traditional methods.

Electrocatalytic Reduction Mechanisms for Formate Synthesis

The electrochemical reduction of CO2 to formate in MEA solutions involves the transfer of electrons to CO2 molecules at the surface of a catalyst. Several mechanisms have been proposed, and the specific pathway can depend on the catalyst material and reaction conditions.

One proposed mechanism involves the direct reduction of dissolved molecular CO2. acs.orgresearchgate.net Even in a CO2-loaded MEA solution where various species like bicarbonate and carbamate exist, studies suggest that the primary substrate for the electrochemical reduction to formate is the dissolved CO2. acs.org

Another pathway involves the formation of a metal hydride intermediate on the catalyst surface. This is particularly relevant for catalysts like palladium. mdpi.com However, some catalytic systems, such as those using iron tetraphenylporphyrin, can produce formate with high selectivity by avoiding the hydride pathway. acs.org In these cases, CO2 preferentially binds to the catalyst and is then protonated to form formate. acs.org

The bicarbonate-intermediate pathway is another possibility, where adsorbed hydroxyl radicals (*OH) react with CO2 to form an adsorbed bicarbonate intermediate. mdpi.com This intermediate is then further reduced to produce formate. This mechanism has been reported for catalysts like Bi-Sn and PdSnO2. mdpi.com

It has been established that free CO2, rather than carbamate, is the active species in the electrochemical reduction. nih.govinl.gov The carbamate and bicarbonate species in the solution act as a reservoir, releasing CO2 as it is consumed at the electrode surface. nih.gov

Influence of Electrochemical Cell Design and Operating Conditions on Formate Selectivity

The design of the electrochemical cell and the operating parameters play a crucial role in determining the efficiency and selectivity of formate production.

Cell Design: Different types of electrochemical cells are used, including H-cells, flow cells, and membrane electrode assembly (MEA) electrolyzers. mdpi.comnrel.govchinesechemsoc.org MEA electrolyzers, which feature a membrane sandwiched between the cathode and anode, can achieve higher current densities by facilitating direct ion transfer. mdpi.comnrel.govchinesechemsoc.org The use of gas diffusion electrodes (GDEs) in these cells allows for the direct delivery of gaseous CO2 to the catalyst, overcoming the limitations of CO2 solubility in the electrolyte. nrel.govchinesechemsoc.org Single-chamber cells are also being explored as a simpler alternative to double-chamber cells, although they may result in slightly lower production rates and Faradaic efficiencies. uab.cat

Operating Conditions:

Electrode Material and Structure: The choice of catalyst is critical. Metals like indium, tin, bismuth, and lead are known to be effective for formate production. researchgate.netnih.gov The physical structure of the electrode, such as using porous or nanostructured materials, can enhance the surface area and improve catalytic activity. researchgate.netnih.gov

Current Density and Potential: The applied current density and electrode potential significantly affect the reaction rate and product selectivity. nrel.govresearchgate.net Higher current densities can lead to increased formate production, but may also promote competing reactions like hydrogen evolution. nrel.gov

Electrolyte Composition and pH: The composition of the electrolyte, including the concentration of MEA and the presence of additives like surfactants, can influence the reaction. researchgate.netnih.gov Surfactants can help suppress the competing hydrogen evolution reaction. researchgate.netnih.gov The pH of the electrolyte is also a key factor, with optimal ranges identified for maximizing formate production. researchgate.net

Temperature: Temperature can affect reaction kinetics and product selectivity. Studies have shown that increasing the temperature within a certain range can enhance the rate of formic acid production. scispace.com

CO2 Pressure: Operating at elevated CO2 pressures can increase the concentration of dissolved CO2, which can lead to improved selectivity towards CO2 reduction products, including formate. tudelft.nl

The following table summarizes the Faradaic efficiencies for formate and CO production using different electrode materials in a 30% (w/w) MEA solution at -0.8 V vs. RHE. nih.gov

Electrode MaterialFormate Faradaic Efficiency (%)CO Faradaic Efficiency (%)
Indium (coralline-like)54.522.8
Lead (porous)60.82.9
Silver (porous)2.438.2

Role of Amine Structure in Electrochemical Formate Yield

The structure of the amine used in the CO2 capture and electrochemical conversion process can significantly influence the yield of formate.

Different types of amines, including primary (e.g., MEA), secondary (e.g., diethanolamine (B148213) - DEA), and tertiary (e.g., triethanolamine - TEA), have been investigated. mdpi.com Studies have shown that tertiary amines can lead to higher formate yields compared to primary and secondary amines under similar conditions. mdpi.com This is attributed to the fact that tertiary amines primarily form bicarbonate upon capturing CO2, which is more favorable for the subsequent hydrogenation to formate. mdpi.com In contrast, primary and secondary amines form both carbamate and bicarbonate. mdpi.com

The addition of certain amines as co-catalysts can also steer the reaction towards formate production. For example, the addition of pentamethyldiethylenetriamine (PMDETA) to a manganese-based catalytic system has been shown to strongly shift the selectivity towards formate, achieving a Faradaic efficiency of 66%. nih.gov This suggests that the amine can act as an "effector," influencing the catalytic process beyond simply being a CO2 carrier. nih.gov

Hindered amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), represent another class of amines that can impact formate production. nih.gov Their bulky structure disrupts the formation of stable carbamates, favoring the formation of bicarbonate, which can be beneficial for formate synthesis. nih.gov

The interaction between the amine and the catalyst can also play a role. For instance, modifying a lead electrode with certain aryl-aliphatic amines has been shown to enhance the activity and selectivity towards CO2 reduction to formate. researchgate.net

Analytical Methodologies for Formate Quantification and Speciation in Monoethanolamine Media

Spectroscopic Characterization Techniques for Formate (B1220265)

Spectroscopic methods provide valuable insights into the molecular structure and environment of formate ions in MEA solutions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the identification and quantification of chemical species in solution, including formate in MEA. osf.ioosf.io Both ¹H and ¹³C NMR can be utilized to study the chemical shifts of different species, which are sensitive to their chemical environment. tandfonline.com This allows for the direct monitoring of reaction kinetics and the elucidation of reaction mechanisms in MEA-CO2 systems. osf.ioacs.orgresearchgate.net

For instance, the formation of formate as a degradation product can be tracked over time. uib.no Benchtop NMR spectrometers offer a convenient and accessible means for reaction monitoring, where changes in the concentration of reactants and products, including formate, can be observed in real-time under stationary flow conditions. osf.io Two-dimensional (2D) NMR techniques, such as H-H COSY, HETCOR, and HMBC, can be applied to further elucidate the structure of complex mixtures and identify unknown products formed during the degradation of MEA. osf.io While NMR is highly effective for qualitative and quantitative analysis without the need for calibration, its sensitivity can be a limitation for detecting trace amounts of formate. osf.ionih.gov

Table 1: NMR Techniques for Formate Analysis in Amine Solutions

NMR Technique Application Key Findings References
¹H NMR Quantitative analysis and reaction kinetics Monitors the change in concentration of species over time. osf.iotandfonline.comresearchgate.net
¹³C NMR Speciation and structural elucidation Distinguishes between different carbon-containing species like carbamate (B1207046) and bicarbonate. tandfonline.comacs.org
2D NMR (COSY, HETCOR, HMBC) Structural elucidation of complex mixtures Identifies unknown byproducts and intermediates in degradation processes. osf.io
Benchtop NMR Online reaction monitoring Allows for real-time, non-invasive monitoring of reactions in a flow setup. osf.iouib.no

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information about the molecular vibrations and thus the structure of formate in MEA solutions.

FTIR Spectroscopy: FTIR, particularly with Attenuated Total Reflectance (ATR), is a rapid and suitable method for online monitoring of chemical processes involving MEA. researchgate.netresearchgate.net It can be used to identify and quantify various components in the amine solution by analyzing their characteristic vibrational frequencies. researchgate.net For example, the stretching vibrations of the carboxylate group in formate produce distinct peaks in the IR spectrum. mdpi.com By creating calibration models, often using partial least squares (PLS) regression, the concentration of species like formate can be predicted from the FTIR spectra. researchgate.netuib.no

Raman Spectroscopy: Raman spectroscopy is another valuable tool for speciation studies in aqueous MEA solutions. researchgate.net A significant advantage of Raman is that the scattering intensity of water is weak, which minimizes interference when analyzing aqueous samples. researchgate.netacs.org This technique can provide information on the intensities and band frequencies that are dependent on concentration and temperature, allowing for accurate determination of the species present, including formate. researchgate.net Raman spectroscopy has been used to monitor the formation of carbonate, bicarbonate, and carbamate species in MEA solutions loaded with CO2. researchgate.net Changes in the Raman spectra, such as shifts in the carboxylate stretching bands, can indicate distortions in the formate's molecular framework due to interactions with its environment. acs.org

Table 2: Vibrational Spectroscopy for Formate Analysis

Technique Application Advantages Typical Wavenumber Range for Formate References
FTIR-ATR Online process monitoring, quantification Rapid response, suitable for continuous processes. Carboxylate stretching: ~1600-1550 cm⁻¹ (asymmetric), ~1400-1300 cm⁻¹ (symmetric) researchgate.netresearchgate.netuib.no
Raman Spectroscopy Speciation studies, structural analysis Weak interference from water, can analyze samples in various phases. Carboxylate stretching: ~1425 cm⁻¹ researchgate.netacs.orgjove.com

Chromatographic Separation and Detection Methods for Formate

Chromatographic techniques are widely used for the separation and quantification of formate from the complex matrix of MEA solutions, offering high selectivity and sensitivity.

Ion Chromatography (IC) is a robust and widely adopted method for the determination of heat-stable salts, including formate, in amine scrubbing solutions. thermofisher.comazom.com The technique separates ions based on their affinity to an ion-exchange stationary phase. Anion exchange chromatography is specifically used for anions like formate. thermofisher.comresearchgate.net

The separation is typically followed by suppressed conductivity detection, which provides high sensitivity and selectivity for ionic compounds. metrohm.com Different types of columns and eluents can be used to optimize the separation of formate from other anions that may be present, such as acetate, chloride, and sulfate (B86663). thermofisher.comresearchgate.netd-nb.info For instance, a potassium hydroxide (B78521) (KOH) gradient can be employed to elute a range of anions within a reasonable time frame. ntnu.no While IC is a powerful tool, the amine matrix itself can sometimes interfere with the retention times of early eluting peaks, making baseline separation challenging. researchgate.net

Table 3: Ion Chromatography Conditions for Formate Analysis

Column Type Eluent Detection Application Note References
Thermo Scientific™ Dionex™ IonPac™ AS25A Potassium Hydroxide (KOH) Gradient Suppressed Conductivity Analysis of heat-stable salts in refinery samples. thermofisher.com
Metrohm Metrosep A Supp 7 Sodium Carbonate (Na₂CO₃) Suppressed Conductivity Fast determination of formates in alcoholic drinks, applicable to similar matrices. d-nb.info
IonPac AS11–HC Potassium Hydroxide (KOH) Suppressed Conductivity Better separation of sulfate and oxalate (B1200264), though formate may not be baseline separated from other compounds. researchgate.net
Thermo Scientific™ Dionex™ AS11-HC-4µm Potassium Hydroxide (KOH) Gradient Suppressed Conductivity High-efficiency separation of heat-stable salts in MDEA solutions. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is another versatile technique for analyzing organic acids like formic acid. shimadzu.com Several separation and detection modes can be employed. Ion-exclusion chromatography is often the preferred separation method due to its high selectivity for weak acids. shimadzu.com

For detection, UV detectors can be used, as carboxyl groups exhibit absorbance in the short wavelength region (around 210 nm). shimadzu.com However, this can be prone to interference from other co-eluting compounds. shimadzu.com To enhance sensitivity and selectivity, pre-column derivatization can be performed, which converts the analyte into a more easily detectable form. oup.combohrium.com HPLC can also be coupled with a Refractive Index Detector (RID) for the simultaneous analysis of MEA and its degradation products. researchgate.net

Table 4: HPLC Methods for Formate Analysis

Separation Mode Detection Method Key Features References
Ion-Exclusion Chromatography UV Absorbance (~210 nm) High selectivity for weak acids; potential for interference. shimadzu.com
Reversed-Phase UV Absorbance (with derivatization) Improved sensitivity and selectivity. oup.combohrium.com
Not Specified Refractive Index Detection (RID) Simultaneous analysis of MEA and degradation products. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) Mass Spectrometry (MS) Suitable for polar compounds like amines and their derivatives. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique primarily used for the analysis of volatile and semi-volatile compounds. acs.orgcreative-proteomics.com For the analysis of non-volatile species like formate, a derivatization step is necessary to convert them into volatile derivatives. copernicus.org This can involve esterification to form a more volatile ester of formic acid.

GC-MS provides excellent separation and definitive identification based on both the retention time of the compound and its mass spectrum. acs.org This method has been successfully applied to identify and quantify a wide range of organic contaminants in amine solutions. researchgate.netacs.org However, the need for derivatization can add complexity to the sample preparation procedure. researchgate.net Furthermore, GC-MS is one of several analytical methods, alongside LC-MS, used to identify and quantify both neutral and ionic degradation products in MEA solutions. researchgate.net

Table 5: GC-MS in the Analysis of Amine Degradation Products

Column Type Derivatization Application Key Findings References
HP-INNOWAX MS Not specified for formate, but general for organic contaminants Identification and quantification of organic contaminants in amine solutions. Detected linear hydrocarbons, long-chain carboxylic acids, and esters. acs.org
HP-35MS (intermediate polarity) Required for non-volatile analytes Best for analysis of degradation products. A combination of columns may be needed for comprehensive analysis of MEA and its products. researchgate.net
Not Specified Isobutyl chloroformate (IBCF) Analysis of alkylamines. Derivatization is a key step for GC-MS analysis of such compounds. copernicus.org

Catalysis and Reaction Engineering for Formate Manipulation in Monoethanolamine Processes

Catalytic Conversion of Carbon Dioxide to Formate (B1220265) in Monoethanolamine Solvents

The transformation of captured CO2 into valuable chemicals like formate is an attractive proposition. This section explores the catalytic pathways to achieve this conversion directly within the MEA solvent.

The hydrogenation of CO2 to formate in aqueous amine solutions is effectively facilitated by heterogeneous catalysts, with palladium (Pd)-based systems demonstrating notable performance. mdpi.comgdut.edu.cn These catalysts are typically composed of Pd nanoparticles dispersed on a high-surface-area support material.

Characterization techniques are vital for understanding the catalyst's structure-activity relationship. Transmission electron microscopy (TEM) is employed to determine the size and dispersion of the Pd nanoparticles, as smaller, well-dispersed particles generally offer more active sites. mdpi.com X-ray diffraction (XRD) helps identify the crystalline structure of the catalyst, and X-ray photoelectron spectroscopy (XPS) provides insights into the electronic state of the palladium and the surface composition of the catalyst. mdpi.com

For instance, a study utilizing a Pd/NAC catalyst for integrated CO2 capture and hydrogenation showed that the catalyst's superior performance could be rationalized by its physio-chemical properties as analyzed by TEM, XRD, and XPS. mdpi.com

The primary goal of catalyst development is to maximize the yield and selectivity of formate production. Several factors influence these outcomes, including the choice of amine, CO2 loading, reaction temperature, and hydrogen pressure.

Studies have shown that the type of amine used as the CO2-capturing agent significantly impacts the formate yield. mdpi.com While MEA, a primary amine, can be used, tertiary amines like triethanolamine (B1662121) (TEA) have demonstrated higher formate yields under similar conditions. This is attributed to the different CO2 absorption products formed; primary and secondary amines form carbamates and bicarbonates, whereas tertiary amines primarily form bicarbonates, which are more favorable for hydrogenation to formate. mdpi.com

In a notable study, a formate yield of 82.6% was achieved using TEA as the CO2-capturing agent, while MEA and diethanolamine (B148213) (DEA) yielded 40.8% and 50.3%, respectively, under the same CO2 loading. mdpi.com This highlights the importance of the amine structure in directing the reaction towards the desired product.

The reaction mechanism over a Pd/NAC catalyst involves the adsorption of bicarbonate ions (HCO3-) onto the support and the activation of hydrogen on the Pd sites to form Pd-H species. These active hydrogen species then react with the bicarbonate to produce formate, which subsequently desorbs from the catalyst surface. mdpi.com

Interactive Table: Formate Yield with Different Amine Solvents

Amine Solvent CO2 Loading (mol CO2/mol amine) Formate Yield (%)
Monoethanolamine (MEA) ~0.3 40.8
Diethanolamine (DEA) ~0.3 50.3
Triethanolamine (TEA) 0.3 82.6

Data sourced from a study on integrated CO2 capture and hydrogenation using a Pd/NAC catalyst. mdpi.com

Catalytic Strategies for Monoethanolamine Regeneration and Formate Decomposition

A critical aspect of the MEA-based CO2 capture process is the regeneration of the solvent, which typically involves heating the CO2-rich solution to release the captured CO2. The presence of formate complicates this step, and catalysts are being explored to facilitate both MEA regeneration and formate decomposition.

The decomposition of formic acid, and by extension formate, can proceed through two main pathways: dehydrogenation to H2 and CO2, or dehydration to H2O and CO. The selectivity of this decomposition is highly dependent on the acid-base properties of the catalyst surface. acs.org

Basic sites on a catalyst support are known to preferentially promote the dehydrogenation pathway, which is desirable for producing hydrogen. acs.org These sites facilitate the deprotonation of formic acid to form formate ions (HCOO-), which are key intermediates in the decomposition process. acs.org For example, alumina (B75360) (Al2O3) with a high density of basic sites has been shown to enhance the decomposition of formate. acs.org

Acidic sites , particularly Brønsted acid sites, play a crucial role in the decomposition of carbamates formed during CO2 capture with MEA. frontiersin.org Catalysts like HZSM-5, which possess significant Brønsted acidity, have demonstrated effectiveness in the high CO2 loading regions of MEA solutions. frontiersin.org Lewis acid sites also contribute to the regeneration process. frontiersin.orgmdpi.com

Integrating catalysts into the MEA regeneration process can significantly improve efficiency and reduce the substantial energy penalty associated with this step. By lowering the activation energy for CO2 desorption and formate decomposition, catalysts can enable regeneration at lower temperatures. frontiersin.org

For example, the addition of γ-Al2O3 to an MEA solution has been shown to lower the required regeneration temperature from a range of 393K-413K down to 363K-368K, resulting in a 27% decrease in the energy required for regeneration. frontiersin.org Similarly, other solid acid catalysts like HZSM-5 and modified MCM-41 have demonstrated the ability to accelerate the MEA regeneration process, leading to significant improvements in CO2 desorption performance. frontiersin.orgmdpi.com

The reduction in regeneration energy is a critical factor in improving the economic viability of CO2 capture technologies. nih.gov Catalysts that can effectively decompose formate while simultaneously facilitating MEA regeneration at lower temperatures are therefore highly sought after.

Interactive Table: Effect of Catalysts on MEA Regeneration

Catalyst Key Property Impact on Regeneration Reference
γ-Al2O3 Lewis acid with basic sites Reduced regeneration temperature and energy demand frontiersin.org
HZSM-5 Brønsted acid sites Effective for carbamate (B1207046) decomposition at high CO2 loading frontiersin.org

Process Optimization for Minimizing Undesired Formate Accumulation

Beyond catalytic interventions, process optimization plays a crucial role in managing formate levels in MEA systems. The oxidative degradation of MEA is a primary pathway for formate formation, and controlling the factors that promote this degradation is key.

The presence of dissolved metals, such as copper, chromium, nickel, and iron, can catalyze the oxidation of MEA. researchgate.net Therefore, minimizing the concentration of these metals in the system through material selection and filtration can help reduce formate formation.

Furthermore, the operating conditions of the absorber, such as temperature and CO2 loading, can influence the rate of oxidative degradation. researchgate.net While higher temperatures generally accelerate degradation, the effect of CO2 loading is more complex, with some studies suggesting it acts as a catalyst up to a certain point and then becomes an inhibitor. researchgate.net

Inhibitors can also be added to the MEA solution to suppress oxidative degradation. While some common inhibitors like formaldehyde (B43269) and formate itself have shown unintended effects, others like ethylenediaminetetraacetic acid (EDTA) have proven effective in reducing degradation rates, particularly in the presence of iron. researchgate.net

Ultimately, a holistic approach that combines robust catalyst design, optimized operating conditions, and the strategic use of inhibitors will be necessary to effectively manage formate accumulation in industrial MEA-based CO2 capture processes.

Influence of Solvent Concentration and CO2 Loading on Formate Management

The concentration of monoethanolamine (MEA) in the solvent and the amount of carbon dioxide (CO2) it has absorbed, known as CO2 loading, are critical parameters that significantly influence the rate of solvent degradation and the subsequent formation of formate.

CO2 loading has a pronounced effect on both thermal and oxidative degradation pathways, which are primary sources of formate. There is evidence that an increase in CO2 loading can enhance the rate of thermal degradation. tandfonline.com Studies have shown a higher loss of MEA in samples with a richer initial molar loading of CO2. tandfonline.com Conversely, some research suggests that higher CO2 loading can reduce the rate of oxidative degradation. tandfonline.com This is attributed to the reduced solubility of oxygen in the amine mixture at higher CO2 loadings. tandfonline.com Formate is consistently identified as a major product of oxidative degradation. mdpi.com

The interplay between MEA concentration, CO2 loading, and the formation of formate is a key area of research. In processes that integrate CO2 capture with hydrogenation to produce formate, the yield of formate is directly influenced by the CO2 loading in the MEA solution. aidic.it This highlights the necessity of carefully managing solvent concentration and CO2 loading to control formate levels, whether it is considered a desirable product or an undesirable degradation compound.

Table 1: Effect of MEA and CO2 Concentration on Degradation

ParameterInfluence on DegradationEffect on FormateReference
Increased MEA ConcentrationCan reduce the number of degradation products.Oxidative degradation rate is dependent on MEA concentration. tandfonline.com
Increased CO2 LoadingEnhances thermal degradation rate.Can reduce oxidative degradation due to lower O2 solubility. tandfonline.comtandfonline.com

Temperature, Pressure, and Residence Time Control for Formate Mitigation

The operational parameters of temperature, pressure, and residence time are pivotal in managing the degradation of monoethanolamine (MEA) and mitigating the formation of formate.

Temperature is a critical factor, as elevated temperatures significantly accelerate the rate of both thermal and oxidative degradation, leading to increased formate production. researchgate.net Studies have demonstrated that the generation of formate is enhanced at higher temperatures. researchgate.net For instance, experiments conducted on AMP/MEA blends showed a marked increase in formate concentration when the temperature was raised from 120°C to 140°C. researchgate.net In the stripper section of a CO2 capture plant, where temperatures are highest, thermal degradation is a major concern. unit.no To achieve high CO2 capture rates, lower lean solvent loadings are often required, which in turn necessitates higher stripper pressures and consequently higher temperatures, potentially increasing thermal degradation. acs.org

Pressure also plays a role in the degradation process. Higher oxygen partial pressure has been shown to increase the oxidation rates of MEA. researchgate.net In the context of achieving higher CO2 capture fractions, increased stripper pressure is often employed to facilitate the regeneration of the solvent at lower lean loadings. acs.org However, this increase in pressure is associated with higher temperatures, which can exacerbate thermal degradation. acs.org

Residence time , particularly in the absorber and stripper, influences the extent of degradation. A longer residence time for the solvent in the absorber, where it is in direct contact with oxygen in the flue gas, can lead to increased oxidative degradation. acs.org Similarly, the residence time in the high-temperature environment of the stripper affects the degree of thermal degradation. Some process modifications aimed at higher capture rates, such as increased packing height in the absorber, can lead to longer residence times and thus higher degradation rates. acs.org Reducing residence times in critical areas, such as the stripper sump, has been suggested as a potential strategy to lower solvent degradation. acs.org

Table 2: Influence of Operational Parameters on MEA Degradation and Formate Formation

ParameterEffectReference
TemperatureHigher temperatures increase both thermal and oxidative degradation, leading to more formate. researchgate.netunit.no
PressureHigher O2 partial pressure increases oxidative degradation. Increased stripper pressure for high capture rates leads to higher temperatures. researchgate.netacs.org
Residence TimeLonger residence time in the absorber and stripper can increase oxidative and thermal degradation, respectively. acs.org

Solvent Management Practices for Formate Control

Effective management of the amine solvent is crucial for controlling the accumulation of degradation products like formate, which can lead to operational problems such as corrosion and reduced CO2 capture efficiency. sulfurrecovery.com Several strategies are employed for this purpose.

Solvent Reclaiming is a key practice for removing heat-stable salts (HSS), including formates, from the amine solution. sulfurrecovery.com

Thermal Reclaiming: This is a mature method where a slipstream of the solvent is distilled to separate the volatile amine from non-volatile degradation products. unit.nodoe.gov The process can be enhanced by dilution with water or the addition of a strong base like sodium hydroxide (B78521) to improve MEA recovery. unit.no

Electrodialysis (ED): This membrane-based process uses an electric field to separate ionic species like formate from the amine solution. mdpi.com The efficiency of formate removal can be influenced by the CO2 loading of the solvent. mdpi.com

Solvent Extraction: This technique involves using an organic solvent to extract HSS from the aqueous amine phase. researchgate.netmdpi.com The extraction efficiency can be affected by the type of amine, temperature, and CO2 loading. researchgate.net

Use of Inhibitors can be an effective preventative measure to reduce the rate of MEA degradation and consequently formate formation.

Oxidation Inhibitors: Certain chemicals can be added to the solvent to scavenge oxygen or passivate metal surfaces that catalyze oxidation. google.com However, the effectiveness of inhibitors can be highly dependent on the specific operating conditions, and some substances expected to inhibit oxidation, such as formaldehyde and sodium sulfite, have been found to have unintended effects on MEA losses under certain conditions. researchgate.net Research has shown that some inhibitors that are effective at lower temperatures may not perform well under the high-temperature cycling conditions of a full capture system. researchgate.net

Operational Strategies also play a role in formate control.

Bleed and Feed: A simple approach is to continuously or periodically replace a portion of the circulating solvent with fresh amine. researchgate.net

Filtration: Mechanical or activated carbon filters can be used to remove particulate matter and some degradation products. researchgate.net

Process Modifications: Strategies such as nitrogen sparging or flashing of the rich solvent can reduce the amount of dissolved oxygen carried over to high-temperature parts of the system, thereby mitigating oxidative degradation. acs.org

Table 3: Summary of Solvent Management Practices for Formate Control

PracticeDescriptionReference
Thermal ReclaimingDistillation to separate MEA from non-volatile degradation products like formate. unit.nodoe.gov
ElectrodialysisMembrane process using an electric field to remove ionic salts. mdpi.com
Solvent ExtractionUsing an organic solvent to extract heat-stable salts. researchgate.netmdpi.com
InhibitorsChemicals added to reduce the rate of oxidative degradation. google.comresearchgate.netresearchgate.net
Operational ControlIncludes bleed and feed, filtration, and process modifications to reduce dissolved oxygen. acs.orgresearchgate.net

Computational and Theoretical Insights into Formate Interactions with Monoethanolamine

Density Functional Theory (DFT) Studies of Formate (B1220265) Formation and Transformation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex chemical pathways involved in the formation and transformation of formate in monoethanolamine (MEA) systems. researchgate.netwhiterose.ac.uk These computational studies provide a molecular-level understanding of reaction mechanisms, which is crucial for optimizing processes like carbon capture where MEA is commonly used. researchgate.netnih.gov

DFT calculations are instrumental in mapping out the elementary reaction steps and identifying the corresponding transition states for the formation of various degradation products, including formic acid. whiterose.ac.uk For instance, the fragmentation of MEA radicals can lead to the formation of formaldehyde (B43269), which can be further oxidized to formic acid. whiterose.ac.uk The process involves surmounting specific energy barriers, and DFT allows for the precise calculation of these barriers. whiterose.ac.uk

The reaction between CO2 and MEA to form carbamates is a critical initial step. researchgate.net DFT studies have shown that this reaction often involves a zwitterionic intermediate, and the subsequent proton transfer is necessary to yield the stable carbamate (B1207046). researchgate.netnih.gov The transition states for these steps have been characterized, providing insights into the reaction kinetics. researchgate.net For example, in the reaction of CO2 with dimethylamine (B145610) clusters, the size of the amine cluster was found to be a key parameter in modulating the conversion of CO2, with the assistance of a third amine significantly lowering the activation energy for the rate-limiting step. nih.gov

The formation of formate can also occur through the oxidative degradation of MEA. DFT calculations have outlined pathways where MEA radicals react with oxygen to form hydroperoxides, which can then decompose into various products, including formic acid. whiterose.ac.uk The mechanistic steps leading to these species have been detailed, which can aid in developing strategies to prevent their formation. researchgate.net

Table 1: Selected DFT Calculated Activation Barriers for Elementary Reaction Steps

Reaction StepSystemActivation Barrier (kcal/mol)Reference
Formaldimine formation from MEA and formaldehyde (rate-determining step)MEA/Formaldehyde30.89 acs.org
Triazine ring opening by HS⁻Triazine/H₂S24.49 acs.org
Oxazinane ring opening by HS⁻Oxazinane/H₂S54.71 acs.org
CO₂ + Dimethylamine-dimer (rate-limiting step)CO₂/DMA-dimer~11 nih.gov
CO₂ + Dimethylamine-trimer (rate-limiting step)CO₂/DMA-trimer~11 nih.gov

This table presents a selection of activation barriers calculated using DFT for various elementary reaction steps relevant to amine systems. The data highlights the energy required to overcome the transition state for each reaction.

Energetic analysis through DFT provides a thermodynamic perspective on the stability of formate and related species within the MEA system. researchgate.netnih.gov These calculations help determine whether the formation of a particular product is thermodynamically favorable. researchgate.net For example, the formation of certain degradation products from MEA has been shown to be thermodynamically favorable. researchgate.net

The stability of formate itself is influenced by the surrounding environment, including the presence of water and other MEA molecules. nih.gov DFT calculations, often combined with continuum solvent models, can predict the relative energies of different species in solution, offering insights into their equilibrium concentrations. researchgate.net The deprotonation of carbamic acid, for instance, has been shown to highly stabilize the system, preventing its dissociation. researchgate.net

Molecular Dynamics (MD) Simulations of Formate in Aqueous Monoethanolamine Solutions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of formate ions in aqueous MEA solutions, complementing the static picture provided by DFT. acs.org These simulations track the movements of individual atoms and molecules over time, providing detailed information about solvation, hydrogen bonding, and transport properties. 4tu.nlresearchgate.net

MD simulations have been employed to study the solvation of species like CO2 in MEA, which is a precursor to formate formation. nih.govnih.gov The simulations reveal how MEA and water molecules arrange themselves around the solute, forming a complex and dynamic hydrogen-bonding network. researchgate.netnih.gov This network plays a crucial role in stabilizing intermediates and facilitating reactions. nih.gov

The hydroxyl and amino groups of MEA are both involved in hydrogen bonding, and their relative roles can be investigated through MD simulations. nih.govnih.gov It has been observed that the hydroxyl group of MEA can actively interact with CO2 at the gas-liquid interface. nih.govnih.gov The structure of the liquid is characterized by a preference for forming linear and bifurcated chains through hydrogen bonding, primarily involving the alcohol group. researchgate.net The stability of these hydrogen bonds is influenced by temperature, with increasing temperature leading to a decrease in stability. researchgate.net

The radial distribution functions (RDFs) calculated from MD simulations provide quantitative information about the solvation structure. researchgate.netmdpi.com For instance, RDFs between the atoms of formate and the surrounding solvent molecules can reveal the average distances and coordination numbers, offering a detailed picture of the local environment of the formate ion. mdpi.com

Proton transfer is a fundamental process in aqueous amine solutions that significantly affects the speciation of all components, including formate. nih.govnih.gov MD simulations, particularly ab initio MD (AIMD) which combines MD with DFT, are well-suited to study these reactive events. nih.govresearchgate.net

The formation of carbamate from the reaction of CO2 and MEA involves a proton transfer step, which can be mediated by surrounding water or other MEA molecules. nih.gov AIMD simulations have shown that the explicit inclusion of solvent molecules is critical for accurately modeling these proton transfer events and the subsequent speciation. researchgate.net The capacity of the solvent to form hydrogen bonds has been suggested to have a greater impact on the kinetics of these reactions than the dielectric constant of the solvent. nih.gov The proton transfer from the initially formed zwitterion to a base (another amine molecule or water) is a key step in stabilizing the carbamate product. nih.gov

Thermodynamic Modeling of Formate Equilibria within Monoethanolamine Systems

Thermodynamic models are essential for predicting the vapor-liquid equilibrium (VLE) and speciation in MEA-CO2-H2O systems, which can include formate as a degradation product. dtu.dkcore.ac.uk These models are crucial for designing and optimizing industrial processes like natural gas sweetening and CO2 capture. dtu.dkutexas.edu

Semi-empirical models have been widely used to correlate the VLE of these systems, particularly at high pressures. dtu.dk These models often use correction factors to account for the non-ideality of the liquid and vapor phases. dtu.dk More rigorous thermodynamic models, such as those based on excess Gibbs energy (GE) or equations of state (EoS), provide a more detailed and theoretically grounded description of the system. dtu.dknih.gov The Electrolyte Non-Random Two-Liquid (NRTL) model is a prominent example that is frequently used in process simulation software like Aspen Plus to model the behavior of electrolyte solutions. core.ac.uknih.gov

These models account for the various chemical equilibria occurring in the solution, including the formation of carbamate, bicarbonate, and protonated amine species. core.ac.uktandfonline.com The equilibrium constants for these reactions are key parameters in the models and are often determined by fitting to experimental data. dtu.dk By incorporating the relevant reactions and their thermodynamic data, these models can predict the concentrations of different species, including formate, under various process conditions such as temperature, pressure, and CO2 loading. tandfonline.com The accurate prediction of formate concentration is important as it can contribute to corrosion and solvent degradation. researchgate.net

Environmental Implications and Management of Formate in Monoethanolamine Streams

Atmospheric Fate and Transformation of Formate (B1220265) and Related Species from Monoethanolamine Emissions

The atmospheric release of monoethanolamine (MEA), a common solvent in post-combustion CO2 capture, leads to the formation of various degradation products, including formate. globalccsinstitute.com The subsequent atmospheric reactions of these compounds are a significant environmental concern.

The atmospheric oxidation of volatile organic compounds (VOCs) can produce less volatile products that partition into the aerosol phase, forming secondary organic aerosols (SOAs). rsc.org While direct studies on monoethanolamine formate are specific, the atmospheric chemistry of MEA provides insights into these processes. The photooxidation of MEA can generate products that contribute to SOA formation. rsc.orgcityu.edu.hkresearchgate.net

Research has shown that the oxidation of MEA in the presence of nitrate (B79036) photolysis can lead to the formation of brown carbon (BrC), a type of light-absorbing organic aerosol. rsc.orgcityu.edu.hkresearchgate.netrsc.org This is significant as BrC can alter the Earth's radiative balance. The formation of BrC from MEA degradation involves the production of carbonyl species. rsc.orgcityu.edu.hkresearchgate.netrsc.org The presence of nitrate has been found to enhance the photodegradation of MEA and the formation of these light-absorbing aerosols. rsc.orgacs.org

Interactive Table: Key Atmospheric Reactions in SOA and BrC Formation

Precursor Oxidant/Process Key Products Environmental Significance
Monoethanolamine (MEA) OH radicals, O3, Nitrate photolysis Formyl species, Carbonyls, Nitrogenous compounds Formation of Secondary Organic Aerosols (SOA) and Brown Carbon (BrC) rsc.orgcityu.edu.hkresearchgate.net
Formate OH radicals Carbon Dioxide, Water Atmospheric degradation product atmoschem.org.cn
Glyoxal Nitrate photolysis Formic acid/formate Potential new atmospheric source of formate atmoschem.org.cn

Once formed in the atmosphere, formate and related species undergo further chemical transformations. The primary removal pathway for formates in the gas phase is reaction with the hydroxyl (OH) radical. conicet.gov.ar The atmospheric lifetimes of formates can be significant, allowing for long-range transport. conicet.gov.ar

Photolysis, the breakdown of compounds by light, is another important process. acs.org For instance, the photolysis of nitrate in atmospheric particles can generate oxidants like OH radicals, which then drive the degradation of compounds like MEA. rsc.orgcityu.edu.hkresearchgate.netrsc.org The oxidation of various organic compounds, including those derived from MEA, is a complex process involving multiple generations of reactions that can lead to a wide array of products with varying volatilities and chemical properties. nih.govnih.gov

Aquatic and Terrestrial Environmental Considerations of Formate-Containing Effluents

Industrial processes utilizing monoethanolamine, such as carbon capture, generate wastewater streams containing MEA and its degradation products, including formate. nilu.noresearchgate.net The management of these effluents is crucial to prevent environmental contamination. zbaqchem.com

Monoethanolamine is biodegradable under both aerobic and anaerobic conditions. unt.educdnsciencepub.com Studies have shown that microorganisms in soil and water can degrade MEA, often with ammonia (B1221849) as a primary byproduct. cdnsciencepub.comnih.gov However, high concentrations of MEA can inhibit biodegradation. nih.gov The persistence of MEA in soil can be influenced by its strong binding to soil particles. nih.govresearchgate.net

Formate is also readily biodegradable by a wide range of microorganisms. Complete aerobic biodegradation of MEA, along with other compounds like ethylene (B1197577) glycol and triethylene glycol, has been demonstrated in laboratory bioreactors, with phosphate (B84403) addition enhancing the degradation rates. researchgate.net

Waste streams from MEA-based CO2 capture are complex mixtures containing MEA, formate, other heat-stable salts, and degradation products. nih.govacs.org Characterization of these streams is the first step toward effective management. researchgate.net

Several treatment strategies are available for these wastewaters. Biological treatment methods, such as activated sludge processes, are effective for degrading the organic components. openbiologyjournal.comnih.gov Other technologies include adsorption, using materials like activated carbon or chitosan, and advanced oxidation processes. openbiologyjournal.comcore.ac.uk The selection of a treatment method depends on the specific composition of the wastewater and regulatory requirements. wikipedia.orgemew.com

Interactive Table: Treatment Options for Formate-Containing MEA Wastewater

Treatment Method Description Target Pollutants
Biological Treatment Utilizes microorganisms to break down organic matter. openbiologyjournal.comnih.gov Monoethanolamine, Formate, Biodegradable organics
Adsorption Pollutants adhere to the surface of an adsorbent material. openbiologyjournal.comcore.ac.uk Dissolved organic compounds, Color
Advanced Oxidation Processes (AOPs) Involves the generation of highly reactive radicals to destroy pollutants. openbiologyjournal.com Recalcitrant organic compounds
Incineration High-temperature destruction of waste. nih.gov Organic compounds

Life Cycle Assessment Methodologies for Environmental Impact Evaluation

Life Cycle Assessment (LCA) is a systematic tool for evaluating the environmental impacts of a product or process throughout its entire life, from raw material extraction to final disposal. researchgate.netuu.nl For MEA-based carbon capture, an LCA would assess the environmental burdens associated with MEA production, its use in the capture plant (including energy consumption and emissions), and the management of waste streams containing formate and other degradation products. acs.org

LCAs have been used to compare different CO2 capture technologies, such as MEA-based systems versus potassium carbonate or humidity swing absorption. researchgate.netuu.nl These studies highlight the trade-offs between different environmental impact categories. For example, while a technology might have lower greenhouse gas emissions, it could have higher impacts related to human toxicity or ecotoxicity. researchgate.net An LCA provides a holistic view that can guide the development of more sustainable industrial processes. gcformd.org

Emerging Research Frontiers and Future Perspectives on Formate in Monoethanolamine Systems

Novel Materials and Methodologies for Enhanced Formate (B1220265) Production or Remediation

Research is actively exploring innovative materials and methods to either inhibit the formation of formate or to remediate the solvent by removing or converting this problematic degradation product. A key challenge is the oxidative degradation of MEA, which is a primary pathway to formate formation. acs.org

One novel approach integrates MEA-based CO₂ capture with mineral carbonation in a process termed reactive hydrothermal liquid phase densification (rHLPD). frontiersin.org In this method, the captured CO₂ in the MEA solution reacts with minerals like wollastonite (CaSiO₃) at low temperatures (e.g., 60°C) to form stable carbonates and regenerate the MEA. frontiersin.org This process avoids the high-temperature stripping step, which is a major contributor to thermal degradation and formate production. frontiersin.org By operating at lower temperatures, the rHLPD process inherently minimizes the degradation pathways leading to formate.

Another strategy focuses on utilizing the captured CO₂ in a way that creates a circular carbon economy. For instance, CO₂-rich MEA solutions can be used to enhance the cultivation of microalgae for biofuel production. alliancechemical.com While this doesn't directly remediate formate, it presents an integrated system where the management of the entire solvent lifecycle, including the mitigation of degradation products, becomes part of a value-added process.

The development of new solvent formulations and additives is also a critical area of research. While MEA is a benchmark, its degradation issues have led to studies on blends of amines that may exhibit greater stability. For example, a blend of 3-amino-1-propanol (3A1P) and 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD] has been studied for its chemical stability under various conditions. researchgate.net Understanding the degradation pathways in such new systems is crucial to ensure they offer a genuine advantage over MEA in terms of minimizing formate and other corrosive degradation products.

MethodologyDescriptionPotential Impact on Formate
Reactive Hydrothermal Liquid Phase Densification (rHLPD)Integrates MEA-based CO₂ capture with mineral carbonation at low temperatures (60°C). frontiersin.orgReduces thermal degradation of MEA, thereby minimizing a key pathway for formate formation. frontiersin.org
Microalgae CultivationUses CO₂ captured by MEA to boost algal growth for biofuel production. alliancechemical.comCreates an integrated system where optimizing solvent stability to reduce formate is economically incentivized. alliancechemical.com
Novel Amine BlendsDevelopment of new solvent formulations (e.g., 3A1P and 1-(2HE)PRLD) with potentially higher chemical stability than MEA alone. researchgate.netAims to create solvents that are inherently less prone to the degradation reactions that produce formate. researchgate.net

Advanced In-Situ Characterization Techniques for Dynamic Formate Behavior in Operando Conditions

To develop effective strategies against formate formation, a microscopic understanding of the chemical and physical processes occurring within the MEA solvent under real-world operating conditions is essential. Advanced in-situ and operando characterization techniques are pivotal in providing this insight, allowing researchers to observe dynamic changes in the system as they happen. mdpi.com

Techniques such as in-situ infrared spectroscopy and X-ray scattering have been applied to study MEA solutions, providing valuable information on the changes in structural and vibrational properties after the formation of carbamate (B1207046), the primary product of the CO₂ absorption reaction. researchgate.net These methods can be extended to identify and track the formation of degradation products like formate in real-time, offering a window into the reaction kinetics and mechanisms under process-relevant conditions of temperature, pressure, and gas composition. researchgate.net

Large-scale ab initio molecular dynamics (AIMD) simulations complement these experimental techniques. AIMD can be used to model the MEA solution at the atomic level, elucidating the specific interactions and reaction pathways that lead to formate formation. researchgate.net By simulating the system at experimental concentrations and temperatures, researchers can identify fingerprints of reaction products in vibrational spectra, aiding the interpretation of experimental data. researchgate.net

Furthermore, techniques developed in other fields, such as electrochemistry and materials science, hold promise for studying MEA systems. For example, Electrochemical Atomic Force Microscopy (EC-AFM) can monitor morphological changes at surfaces during reactions. mdpi.com This could be adapted to study corrosion processes on equipment surfaces, which are often exacerbated by the presence of acidic degradation products like formate. By correlating surface changes with the chemical state of the solvent, a more complete picture of the system's degradation can be achieved. mdpi.com

TechniqueApplication in MEA-Formate SystemsInsights Gained
In-Situ Infrared SpectroscopyReal-time monitoring of the vibrational spectra of the MEA solvent during CO₂ absorption and desorption cycles. researchgate.netIdentification of the spectral fingerprints of formate and other degradation products, allowing for quantification of their formation rates. researchgate.net
In-Situ X-ray ScatteringProbing the molecular-level structure of the MEA solution under operating conditions. researchgate.netUnderstanding how the solvent structure changes with CO₂ loading and the presence of degradation products. researchgate.net
Ab Initio Molecular Dynamics (AIMD)Computational simulation of the MEA-CO₂-water system to model reaction pathways. researchgate.netElucidation of the specific chemical steps involved in the oxidative and thermal degradation of MEA to formate. researchgate.net
Electrochemical Atomic Force Microscopy (EC-AFM)Monitoring of the surface of process equipment (e.g., steel) in contact with the MEA solvent in real-time. mdpi.comCorrelation of corrosion rates and mechanisms with the concentration of formate and other corrosive species in the solvent. mdpi.com

Development of Integrated Process Designs for Circular Carbon Economies Utilizing Formate

The long-term vision for carbon capture is to move beyond simple sequestration towards a circular carbon economy, where captured CO₂ is utilized as a feedstock for valuable products. In this context, the management of the entire capture process, including the solvent and its degradation products, must be considered holistically. Integrated process designs are being developed that not only capture CO₂ but also create value, reduce energy penalties, and minimize environmental impact. acs.orgaiche.org

One such integrated approach combines MEA-based carbon capture with CO₂ mineralization. acs.org In this process, the CO₂-loaded MEA solution is reacted with an industrial waste product like lime kiln dust (LKD) to produce stable carbonates. acs.org This method can potentially reduce the energy required for solvent regeneration and permanently sequesters CO₂. acs.org By creating a closed-loop system, the focus shifts to maintaining long-term solvent integrity, making the mitigation of formate formation a critical design parameter. A similar process has been explored using slag from semi-dry flue gas desulfurization (SFGD). researchgate.net

The concept of a circular economy also encourages finding value in what was previously considered waste. While formate in the MEA solvent is currently a problem, research into the electrochemical conversion of CO₂ to formate is an active field. Integrated systems could potentially be designed where degraded MEA solutions are treated in an electrochemical cell. This could serve a dual purpose: remediating the solvent by removing formate and producing a concentrated formate stream that could be purified and used as a chemical feedstock, for example, in the production of formic acid or as a hydrogen storage medium.

These integrated designs are complex and require a systems-level approach, considering everything from the source of the flue gas to the final product or sequestration method. aiche.org The goal is to create processes that are not only technologically viable but also economically and environmentally sustainable. researchgate.net

Predictive Modeling and Machine Learning Applications for Formate System Design and Optimization

The degradation of MEA is a complex process influenced by numerous variables, including temperature, CO₂ loading, oxygen concentration, and the presence of metal ions. ntnu.noacs.org Predicting the rate of degradation and the formation of specific products like formate is challenging using conventional process models alone. hw.ac.uk To address this complexity, researchers are increasingly turning to predictive modeling and machine learning (ML). epfl.ch

Machine learning models can be developed to predict the degradation of MEA and the formation of its byproducts. ntnu.no These models are trained on experimental data from laboratory setups or pilot plants. For instance, a model could take inputs such as MEA concentration, oxygen concentration, and temperature to predict the reaction rate for the formation of formate. ntnu.no By including more inputs, such as the concentrations of other degradation products, the predictive accuracy of the models can be improved. ntnu.no

These predictive tools are valuable for several reasons:

Solvent Selection: ML models can help in the screening and selection of new, more stable amine solvents by predicting their degradation rates based on their chemical structures. acs.org

Process Optimization: By understanding how different operational parameters affect degradation, plant operators can adjust conditions to minimize formate formation, extending solvent life and reducing costs.

Emission Forecasting: ML can be used to forecast the emission of amine degradation products from capture plants, which is crucial for environmental compliance and for developing effective mitigation strategies. hw.ac.uk

A study developing a predictive model for the degradation rate of 15 different amines achieved a high level of accuracy, demonstrating the potential of this approach for solvent selection. acs.org Another project used ML to forecast amine emissions, showing that such models can capture the complex behavior of industrial processes that are difficult to describe with conventional methods. hw.ac.ukepfl.ch

Model TypeInputsOutputsApplication
Degradation Rate Model ntnu.noMEA concentration, O₂ concentration, temperature, CO₂ loading.Reaction rate for MEA degradation and formation of specific products (e.g., formate).Predicting solvent lifetime and optimizing operating conditions to minimize degradation. ntnu.no
Quantitative Structure-Property Relationship (QSPR) Model acs.orgAmine molecular structure descriptors.Oxidative degradation rate.Screening and selecting novel, stable amine solvents for CO₂ capture. acs.org
Emission Forecasting Model hw.ac.ukHistorical plant operational data (e.g., temperatures, pressures, flow rates).Future amine emissions.Real-time prediction of emissions for environmental monitoring and control. hw.ac.uk

Q & A

Basic Research Question: What experimental methods are recommended for determining the physicochemical properties of monoethanolamine formate (e.g., solubility, Henry’s Law constants)?

Answer:
To characterize physicochemical properties, employ gas chromatography (GC) for purity analysis and impurity quantification, as demonstrated in gas Chromatographie methods for monoethanolamine derivatives . For solubility studies, use gravimetric or volumetric techniques under controlled temperature and pressure conditions. Henry’s Law constants can be derived via vapor-liquid equilibrium experiments, referencing standardized protocols from institutions like NIST, which provide validated data for monoethanolamine systems . Computational tools like Aspen Plus® can supplement experimental data by modeling thermodynamic properties and phase behavior .

Basic Research Question: How should researchers design experiments to study CO₂ absorption kinetics in this compound solutions?

Answer:
Adopt a stirred-cell reactor or wetted-wall column setup to measure absorption rates under varying parameters:

  • Variables : Temperature (293–333 K), CO₂ partial pressure (0.1–1 bar), amine concentration (10–30 wt%), and solution pH.
  • Data Collection : Use inline IR spectroscopy or titration to quantify CO₂ loading over time .
  • Validation : Compare results with pilot plant data, as done in the Tarong power station trials, to ensure scalability .
  • Statistical Design : Apply orthogonal experimental design to optimize parameter combinations and reduce trial numbers .

Advanced Research Question: How can contradictions in reported CO₂ capture efficiencies of this compound across studies be resolved?

Answer:
Discrepancies often arise from differences in experimental conditions (e.g., amine degradation, CO₂ partial pressure). Address these by:

Meta-Analysis : Systematically compare studies using PRISMA guidelines, stratifying data by temperature, pressure, and solvent purity .

Sensitivity Testing : Use computational models (e.g., rate-based Aspen Plus® simulations) to isolate variables like lean CO₂ loading or stripper pressure .

Degradation Studies : Monitor byproducts (e.g., oxazolidones) via LC-MS to assess solvent stability under long-term operation .

Advanced Research Question: What advanced methodologies exist to reduce the energy penalty of this compound-based CO₂ capture systems?

Answer:
Key strategies include:

  • Process Modifications : Implement absorber intercooling, rich-split configurations, and stripper interheating to lower regeneration energy (demonstrated to achieve 3.1 MJ/kg CO₂) .
  • Solvent Blending : Combine this compound with ionic liquids (e.g., imidazolium salts) to enhance CO₂ selectivity and reduce volatility .
  • Parametric Optimization : Use response surface methodology (RSM) to balance variables like amine concentration (20–30 wt%) and stripper pressure (1.5–2.5 bar) .

Advanced Research Question: How can researchers ensure methodological rigor when analyzing this compound degradation products?

Answer:

  • Analytical Techniques : Deploy LC-MS or NMR for structural elucidation of degradation byproducts (e.g., N-(2-hydroxyethyl)ethylenediamine) .
  • Accelerated Aging Tests : Conduct thermal stress experiments (e.g., 120°C for 72 hours) to simulate long-term degradation .
  • Quality Control : Adhere to data retention protocols (retain raw data for 5–10 years) and validate results through inter-laboratory comparisons .

Advanced Research Question: What statistical approaches are recommended for reconciling discrepancies in absorption kinetics data across different reactor designs?

Answer:

  • Multivariate Regression : Model kinetic data using the Eyring-Polanyi equation to account for temperature and concentration effects .
  • Bland-Altman Analysis : Quantify agreement between datasets from stirred-cell reactors vs. wetted-wall columns .
  • Uncertainty Quantification : Apply Monte Carlo simulations to propagate measurement errors in CO₂ loading calculations .

Basic Research Question: What safety and environmental protocols should guide this compound handling in lab settings?

Answer:

  • Safety : Follow OSHA guidelines for amine handling: use fume hoods, PPE (gloves, goggles), and pH-neutralizing spill kits .
  • Environmental Impact : Conduct life cycle assessments (LCA) to evaluate solvent emissions and energy use, comparing this compound with alternatives like ionic liquids .
  • Waste Management : Neutralize waste streams with citric acid before disposal to mitigate aquatic toxicity .

Advanced Research Question: How can computational models improve the scalability of this compound-based CO₂ capture processes?

Answer:

  • Rate-Based Modeling : Use Aspen Plus® to simulate mass transfer coefficients and energy requirements, validated against pilot plant data .
  • Machine Learning : Train neural networks on historical absorption data to predict optimal operating conditions for novel flue gas compositions .
  • Techno-Economic Analysis (TEA) : Integrate process models with cost databases to estimate CAPEX/OPEX for industrial-scale deployment .

Basic Research Question: What are the best practices for ensuring reproducibility in this compound synthesis?

Answer:

  • Synthesis Protocol : Follow stoichiometric ratios (e.g., 1:1 molar ratio of monoethanolamine to formic acid) under inert atmospheres to prevent oxidation .
  • Purity Verification : Characterize products via FTIR (peaks at 3350 cm⁻¹ for NH stretching) and elemental analysis .
  • Documentation : Adhere to FAIR data principles—publish detailed synthesis steps in open-access repositories .

Advanced Research Question: How can researchers address the trade-off between CO₂ absorption capacity and corrosion rates in this compound systems?

Answer:

  • Corrosion Inhibitors : Add 0.1–0.5 wt% sodium metavanadate or thiourea derivatives to mitigate stainless steel corrosion .
  • Material Selection : Test corrosion resistance using electrochemical impedance spectroscopy (EIS) on alloys (e.g., Hastelloy C-276) .
  • Operational Adjustments : Optimize CO₂ lean loading (0.2–0.3 mol/mol) to balance absorption efficiency and equipment longevity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.